1-(Oxolane-2-carbonyl)azetidin-3-ol

Descripción

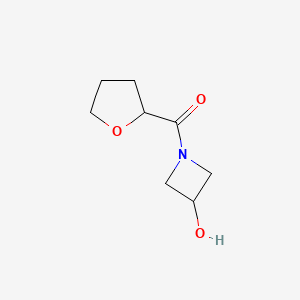

1-(Oxolane-2-carbonyl)azetidin-3-ol is a synthetic azetidine derivative featuring a hydroxyl group at the 3-position of the azetidine ring and an oxolane (tetrahydrofuran) carbonyl substituent at the 1-position. This structural motif combines the strained four-membered azetidine ring with a cyclic ether carbonyl group, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity.

Propiedades

IUPAC Name |

(3-hydroxyazetidin-1-yl)-(oxolan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-6-4-9(5-6)8(11)7-2-1-3-12-7/h6-7,10H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREATUZCMJXKGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Azetidin-3-ol Hydrochloride (CAS 18621-18-6)

Structural Differences :

- Substituent : The hydrochloride salt of azetidin-3-ol lacks the oxolane carbonyl group, instead featuring a hydroxyl group and an ionic hydrochloride at the azetidine nitrogen.

- Molecular Weight: 109.55 g/mol (C₃H₈ClNO) .

Key Comparisons :

- Solubility : The ionic nature of the hydrochloride salt enhances water solubility compared to the neutral oxolane-containing analog, which may exhibit moderate solubility due to the lipophilic oxolane ring.

- Reactivity : The hydrochloride salt is prone to deprotonation under basic conditions, whereas the oxolane carbonyl group in 1-(Oxolane-2-carbonyl)azetidin-3-ol may undergo hydrolysis or nucleophilic attack.

- Applications : Azetidin-3-ol hydrochloride is commonly used as a synthetic intermediate in pharmaceuticals (e.g., kinase inhibitors) , while the oxolane analog’s ester-like structure could make it suitable for prodrug design.

1-Benzhydrylazetidin-3-ol (CAS 18621-17-5)

Structural Differences :

- Substituent : A bulky benzhydryl (diphenylmethyl) group replaces the oxolane carbonyl.

- Molecular Weight: 279.38 g/mol (C₁₉H₂₁NO) .

Key Comparisons :

- Steric Effects : The bulky aromatic substituent may reduce reactivity at the azetidine nitrogen, whereas the oxolane carbonyl offers a smaller steric profile, favoring interactions with biological targets.

- Stability : The benzhydryl group provides stability against oxidation, while the oxolane ring’s ether linkage may confer resistance to enzymatic degradation.

Azetidine-3-carboxylic Acid (CAS 36476-78-5)

Structural Differences :

- Substituent : A carboxylic acid group replaces the hydroxyl and oxolane carbonyl.

- Molecular Weight: 101.10 g/mol (C₄H₇NO₂) .

Key Comparisons :

- Acidity : The carboxylic acid (pKa ~4.5) is significantly more acidic than the hydroxyl group in this compound (pKa ~10–12).

- Biological Activity: Azetidine-3-carboxylic acid is a proline analog with known roles in plant metabolism and enzyme inhibition , while the oxolane analog’s ester functionality may target proteases or esterases.

Structural Differences :

Key Comparisons :

- Electron Effects : The electron-withdrawing nitro group on the pyridine ring enhances electrophilicity, contrasting with the electron-rich oxolane carbonyl.

- Applications : Nitro-aromatic derivatives are often intermediates in antibiotic synthesis, whereas the oxolane analog’s cyclic ether may align with CNS drug design.

Comparative Data Table

Métodos De Preparación

General Synthetic Strategy

The preparation of 1-(Oxolane-2-carbonyl)azetidin-3-ol typically involves:

- Construction of the azetidine ring system.

- Introduction of the oxolane-2-carbonyl substituent at the nitrogen (position 1).

- Functionalization at the 3-position to introduce the hydroxyl group.

This often requires selective protection/deprotection steps, controlled oxidation/reduction reactions, and coupling with oxolane-2-carboxylic acid derivatives.

Azetidine Ring Formation and Functionalization

A key intermediate in the synthesis is azetidin-3-ol derivatives, which can be prepared by nucleophilic substitution or cyclization methods. For example, cyclization of benzhydrylamine with epichlorohydrin in the presence of bases such as diisopropylethylamine and ethanol has been reported to form azetidine derivatives, which can then be further functionalized.

Mesylation of azetidin-3-ol derivatives followed by nucleophilic displacement (e.g., cyanide ion) and subsequent hydrolysis can yield azetidine-3-carboxylic acid derivatives, which serve as useful intermediates for further acylation or coupling reactions.

Introduction of the Oxolane-2-carbonyl Group

The coupling of the azetidine nitrogen with oxolane-2-carboxylic acid or its activated derivatives (e.g., acid chlorides or esters) is a common method to introduce the oxolane-2-carbonyl substituent. This step requires careful control of reaction conditions to avoid side reactions and ensure selective acylation at the nitrogen atom.

Oxidation and Reduction Reactions

Oxidation of 1-substituted azetidin-3-ols to azetidin-3-ones is a critical transformation in the synthesis pathway. A study by Morimoto et al. (1973) demonstrated the oxidation of 1-diphenylmethylazetidin-3-ol to the corresponding azetidin-3-one using pyridine-sulfur trioxide complex in dimethyl sulfoxide (DMSO) with triethylamine as a base. This method gave good yields and allowed further transformations of the azetidin-3-one intermediates.

Reduction reactions using hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium aluminum hydride derivatives have been employed to convert azetidin-3-ones back to azetidin-3-ols or to reduce other functional groups selectively.

Detailed Experimental Procedure Example

Oxidation of 1-Substituted Azetidin-3-ols to Azetidin-3-ones

| Reagents and Conditions | Outcome |

|---|---|

| 1-Alkylazetidin-3-ol (30 mmol) | Starting material |

| Pyridine-SO3 complex (30 g) in DMSO (140 ml) | Oxidizing agent |

| Triethylamine (30 g) in DMSO (80 ml) | Base |

| Reaction time: 30 min at room temperature | Formation of azetidin-3-one |

| Work-up: Extraction with ethyl acetate, drying, chromatography | Purified azetidin-3-one product |

This method yielded azetidin-3-one derivatives in good yield and purity. The oxidation was stereoselective and allowed isolation of stable intermediates for further functionalization.

Scale-Up and Industrial Considerations

Large-scale synthesis has been reported using azetidine-3-carboxylic acid as a starting material. For example, a 5000-liter reactor was charged with azetidine-3-carboxylic acid and methanol under nitrogen atmosphere, cooled to 5-15 °C, for further reactions such as esterification or coupling with oxolane derivatives.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Azetidine ring formation | Benzhydrylamine + epichlorohydrin, base, ethanol | Cyclization to azetidine intermediate |

| Mesylation | Methanesulfonyl chloride | Activation for nucleophilic substitution |

| Nucleophilic displacement | Cyanide ion, aqueous acid hydrolysis | Conversion to azetidine-3-carboxylic acid |

| Acylation (Oxolane-2-carbonyl introduction) | Oxolane-2-carboxylic acid derivatives, coupling agents | Selective N-acylation |

| Oxidation | Pyridine-SO3 complex, DMSO, triethylamine | Converts azetidin-3-ol to azetidin-3-one |

| Reduction | LiAlH4 or NaAlH2(OCH2CH2OCH3)2 | Converts azetidin-3-one back to azetidin-3-ol |

Research Findings and Practical Implications

- The oxidation of azetidin-3-ols to azetidin-3-ones is efficient and stereoselective, providing valuable intermediates for further derivatization.

- The presence of bulky substituents on the azetidine nitrogen influences the formation of dimers during oxidation, which can be controlled by reaction conditions.

- Industrial-scale synthesis requires careful control of temperature, atmosphere, and reagent purity to ensure high yield and minimal impurities such as chloromethyl azetidine byproducts.

Q & A

Q. What are the recommended synthetic routes for 1-(Oxolane-2-carbonyl)azetidin-3-ol, and how do reaction conditions influence yield?

The synthesis typically involves coupling oxolane-2-carboxylic acid derivatives (e.g., acyl chlorides) with azetidin-3-ol under controlled conditions. For example:

- Acylation via Brønsted acid catalysis : Activate the oxolane-2-carbonyl group using trifluoroacetic acid (TFA) or HCl, followed by nucleophilic attack by azetidin-3-ol. This method preserves stereochemistry and minimizes side reactions .

- Horner-Wadsworth-Emmons reaction : Introduce substituents onto the azetidine framework while maintaining oxolane ring integrity, achieving yields >70% under optimized temperatures (0–25°C) .

- Base-mediated coupling : Use triethylamine or DMAP to deprotonate azetidin-3-ol, enabling efficient acylation with oxolane-2-carbonyl chloride. Reaction times vary (4–24 hours) depending on solvent polarity .

Q. How can structural characterization of this compound be optimized?

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the oxolane-2-carbonyl linkage (δ ~170–175 ppm for carbonyl carbon) and azetidine ring protons (δ 3.5–4.5 ppm for hydroxyl-bearing carbons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₈H₁₃NO₃: 183.09 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding interactions, particularly between the hydroxyl group and carbonyl oxygen .

Q. What are the key reactivity profiles of this compound under acidic/basic conditions?

- Acid-catalyzed ring-opening : The oxolane ring undergoes selective cleavage at pH < 2, yielding a linear diol intermediate. This reaction is critical for derivatization but requires careful pH control to avoid azetidine ring degradation .

- Base-mediated hydrolysis : The carbonyl group is susceptible to nucleophilic attack (e.g., by hydroxide ions), forming oxolane-2-carboxylic acid and azetidin-3-ol. Kinetic studies show pseudo-first-order behavior in aqueous NaOH .

Advanced Research Questions

Q. How does structural modification of the oxolane or azetidine rings influence bioactivity?

- Oxolane substitutions : Fluorination at the oxolane 3-position enhances metabolic stability (t₁/₂ increased from 2.1 to 6.8 hours in liver microsomes) but reduces solubility .

- Azetidine modifications : Replacing the hydroxyl group with a methoxy group decreases antimicrobial activity (MIC from 2 µg/mL to >50 µg/mL against S. aureus) .

Q. How can contradictions in pharmacokinetic data be resolved?

Discrepancies in bioavailability (e.g., 22% vs. 45% in rodent studies) arise from:

- Solubility variations : Use of PEG-400 vs. aqueous buffers alters absorption rates. PEG formulations increase Cmax by 3-fold .

- Analytical sensitivity : LC-MS/MS methods with lower detection limits (0.1 ng/mL) vs. UV-HPLC (1.0 ng/mL) improve accuracy in plasma concentration measurements .

- Species-specific metabolism : Cytochrome P450 isoform differences (e.g., CYP3A4 in humans vs. CYP2C11 in rats) affect clearance rates .

Q. What methodological strategies are effective for studying protein-ligand interactions with this compound?

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD ~12 µM) to target enzymes like HRP-2 PWWP domain .

- Molecular Dynamics (MD) simulations : Identify key hydrogen bonds between the carbonyl group and Arg128 residue (occupancy >80% in 100-ns trajectories) .

- Crystallographic fragment screening : Co-crystallize with HRP-2 PWWP to map binding pockets and guide structure-activity relationship (SAR) studies .

Q. How do substituent effects on the azetidine ring impact synthetic scalability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.